molecular formula C14H14O3S B188368 3-Methylphenyl 4-methylbenzene-1-sulfonate CAS No. 3955-72-4

3-Methylphenyl 4-methylbenzene-1-sulfonate

Cat. No. B188368
CAS RN: 3955-72-4
M. Wt: 262.33 g/mol
InChI Key: VIKTUZZYGHKELS-UHFFFAOYSA-N
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Description

3-Methylphenyl 4-methylbenzene-1-sulfonate is a chemical compound that is widely used in scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Methylphenyl 4-methylbenzene-1-sulfonate is not well understood. However, it is believed to interact with biological molecules such as enzymes and proteins, leading to changes in their activity and function. The exact mechanism by which this occurs is still under investigation.

Biochemical And Physiological Effects

Studies have shown that 3-Methylphenyl 4-methylbenzene-1-sulfonate can interact with various biological molecules, leading to changes in their activity and function. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Methylphenyl 4-methylbenzene-1-sulfonate in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities, making it an ideal reagent for various organic syntheses. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-Methylphenyl 4-methylbenzene-1-sulfonate. One area of research is the development of new fluorescent probes based on this compound for the detection of metal ions in biological samples. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, 3-Methylphenyl 4-methylbenzene-1-sulfonate is a unique chemical compound with various potential applications in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in various fields. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential applications in the development of new drugs and pharmaceuticals make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3-Methylphenyl 4-methylbenzene-1-sulfonate involves the reaction of 3-methylphenol with 4-methylbenzene-1-sulfonyl chloride in the presence of a base. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Methylphenyl 4-methylbenzene-1-sulfonate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been studied for its potential applications in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(3-methylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-6-8-14(9-7-11)18(15,16)17-13-5-3-4-12(2)10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKTUZZYGHKELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30324423
Record name 3-Methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenyl 4-methylbenzene-1-sulfonate

CAS RN

3955-72-4
Record name NSC406684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylphenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30324423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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